molecular formula C24H19N3O3S B4573559 N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide

N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide

Cat. No.: B4573559
M. Wt: 429.5 g/mol
InChI Key: SCNOZULBYWUAOE-UHFFFAOYSA-N
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Description

N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.11471265 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polycondensation and Polymer Science

One notable application involves the polycondensation of pyridine dicarboxylic acid with diamino compounds to synthesize polyamides with high thermal stability and inherent viscosities. These materials exhibit excellent solubility in select organic solvents and are stable up to 400°C under an argon atmosphere, highlighting their potential in high-temperature applications and materials science (Banihashemi & Eghbali, 1976).

Advanced Material Properties

Further research has led to the development of novel fluorinated polyamides containing pyridine and sulfone moieties. These materials are distinguished by their solubility in common organic solvents, high glass transition temperatures, and excellent thermal stability. Their capability to form transparent, flexible films with low dielectric constants suggests applications in electronics and as advanced coatings (Xiao-Ling Liu et al., 2013).

Histone Deacetylase Inhibition for Cancer Therapy

In the realm of medicinal chemistry, derivatives of N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-4-biphenylcarboxamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. These compounds, specifically designed to target HDACs 1-3 and 11, have shown promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis, positioning them as potential candidates for cancer therapy (Nancy Z. Zhou et al., 2008).

Nonlinear Optical Materials

Additionally, derivatives have been used in the synthesis of azo sulfonamide chromophores for nonlinear optical (NLO) applications. These materials, when incorporated into guest-host polymer systems, have shown capabilities in second harmonic generation and the formation of photochromic gratings, indicating their potential use in optical data storage and photonic devices (S. Kucharski et al., 2010).

Properties

IUPAC Name

4-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-24(20-11-9-19(10-12-20)18-6-2-1-3-7-18)26-21-13-15-22(16-14-21)31(29,30)27-23-8-4-5-17-25-23/h1-17H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNOZULBYWUAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.